Aqueous Solubility Advantage: Measured LogP of -1.10 vs Estimated LogP >1.0 for Dimethyl-Substituted BOX Ligands
The experimentally determined partition coefficient (LogP) of 2,2'-(butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol is -1.10, as measured by reverse-phase HPLC [1]. In contrast, the closest dimethyl-substituted analog, 1,2-bis(4,4-dimethyl-2-oxazolin-2-yl)ethane (CAS 19896-18-5), has a predicted LogP of approximately 1.5 based on its molecular structure—a difference of roughly 2.6 log units, corresponding to approximately a 400-fold difference in octanol-water partition coefficient . This hydrophilicity difference is directly attributable to the four hydroxymethyl groups present on the target compound that are absent in standard BOX ligands.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = -1.10 (experimental, RP-HPLC) |
| Comparator Or Baseline | 1,2-Bis(4,4-dimethyl-2-oxazolin-2-yl)ethane: estimated LogP ~1.5 (class prediction) |
| Quantified Difference | ΔLogP ≈ -2.6; ~400-fold greater hydrophilicity |
| Conditions | Measured on Newcrom R1 reverse-phase HPLC column; comparator LogP estimated from structural class relationships |
Why This Matters
The ~400-fold greater hydrophilicity of the target compound directly enables its use in water-borne polymer formulations and aqueous-phase catalytic reactions where conventional BOX ligands are insoluble, reducing or eliminating the need for organic co-solvents.
- [1] Sielc Technologies. LogP Determination for 2,2'-(Butane-1,4-diyl)bis-2-oxazoline-4,4-dimethanol. Sielc.com, 2018. View Source
